N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

Description

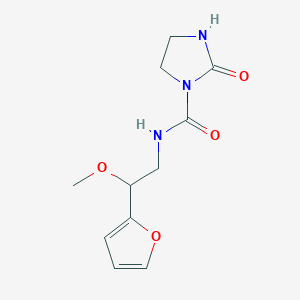

N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and a side chain containing a furan-2-yl moiety and a methoxyethyl group.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-9(8-3-2-6-18-8)7-13-11(16)14-5-4-12-10(14)15/h2-3,6,9H,4-5,7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUYIEYNXFHFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N1CCNC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a sodium ion channel inhibitor. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14N2O3

- CAS Number : 2191266-46-1

The presence of the furan ring and the imidazolidine structure contributes to its biological properties, particularly in modulating ion channel activity.

Sodium Channel Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on voltage-gated sodium channels, specifically Na_v1.8. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development.

In vitro studies have demonstrated that derivatives of 2-oxoimidazolidine can significantly reduce Na_v1.8 currents, suggesting a mechanism for pain relief without the typical side effects associated with opioids .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The furan moiety has been associated with various biological activities, including antibacterial and antifungal effects. Further testing is necessary to quantify these effects and understand the underlying mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Sodium Channel Inhibition | Inhibits Na_v1.8 currents; potential analgesic use | |

| Antimicrobial Activity | Preliminary evidence of antibacterial properties |

Case Study 1: Analgesic Potential

A study evaluating the analgesic potential of related compounds found that specific derivatives showed a significant reduction in pain response in animal models. The mechanism was attributed to the inhibition of Na_v1.8 channels, confirming the compound's potential as a non-opioid analgesic .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The results indicate that modifications to the furan ring can enhance antimicrobial efficacy .

Research Findings

Recent patents have highlighted the synthesis and optimization of compounds similar to this compound for enhanced biological activity. These studies focus on structural modifications to improve potency and selectivity towards Na_v1.8 channels while minimizing off-target effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives documented in the evidence, particularly those bearing the 2-oxoimidazolidine-1-carboxamide backbone with variable substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity: The target compound has a furan-2-yl group, which is absent in the 2-methoxyphenyl analog . The pyrazol-1-yl substituent in the analog from introduces a nitrogen-rich heterocycle, which could improve solubility or hydrogen-bonding capacity compared to the methoxyethyl group in the target compound.

Molecular Weight Trends :

- The pyrazole-containing analog has a lower molecular weight (289.29 g/mol) than the methoxyphenyl analog (307.34 g/mol), likely due to the lighter pyrazole group versus the methoxyphenyl moiety.

Functional Group Implications :

- The methoxyethyl group in the target compound and the methoxyphenyl analog may confer similar steric and electronic profiles, but the latter’s aromatic system could enhance metabolic stability compared to the furan ring, which is prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.